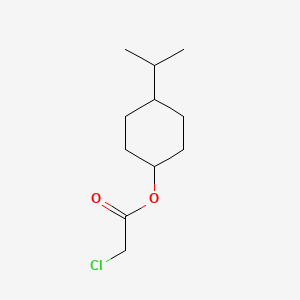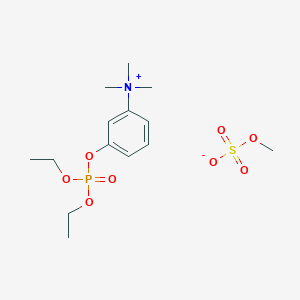
AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, DIETHYLPHOSPHATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, diethylphosphate: is a complex organic compound with the molecular formula C13-H23-N-O4-P.C-H3-O4-S and a molecular weight of 399.44 . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, diethylphosphate involves multiple steps. The primary synthetic route includes the reaction of m-hydroxyphenyltrimethylammonium with methylsulfate and diethylphosphate under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to maximize yield and purity .
化学反応の分析
Types of Reactions
Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, diethylphosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically conducted under controlled temperature and pressure to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones , while reduction may produce hydroxy derivatives .
科学的研究の応用
Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, diethylphosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, diethylphosphate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can trigger a cascade of biochemical reactions, ultimately resulting in the observed effects .
類似化合物との比較
Similar Compounds
- Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, carbamate
- Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, dimethylcarbamate
- Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, allylcarbamate
Uniqueness
Compared to similar compounds, ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, diethylphosphate is unique due to its specific combination of functional groups and its distinct chemical properties. This uniqueness makes it valuable for specific applications in research and industry .
特性
CAS番号 |
5823-10-9 |
|---|---|
分子式 |
C14H26NO8PS |
分子量 |
399.40 g/mol |
IUPAC名 |
(3-diethoxyphosphoryloxyphenyl)-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C13H23NO4P.CH4O4S/c1-6-16-19(15,17-7-2)18-13-10-8-9-12(11-13)14(3,4)5;1-5-6(2,3)4/h8-11H,6-7H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChIキー |
QFQPCKASCHEWFN-UHFFFAOYSA-M |
正規SMILES |
CCOP(=O)(OCC)OC1=CC=CC(=C1)[N+](C)(C)C.COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


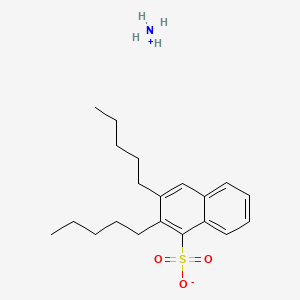
![Propanenitrile, 3-[[4-[(5-nitro-2-thiazolyl)azo]phenyl](3-phenylpropyl)amino]-](/img/structure/B13762558.png)
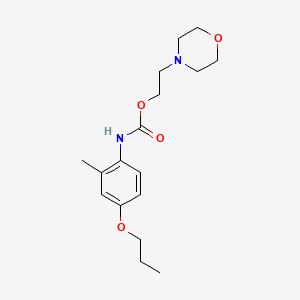
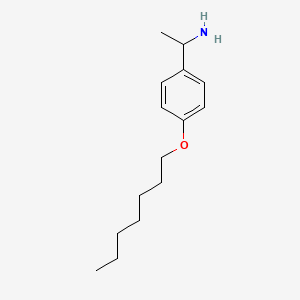



![6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B13762603.png)

